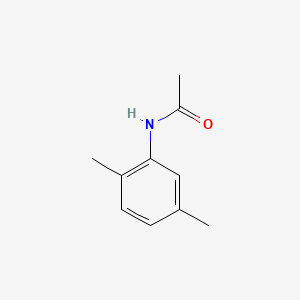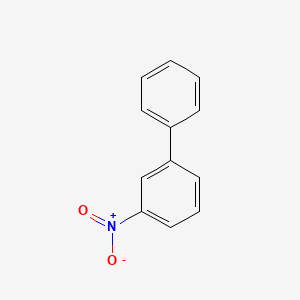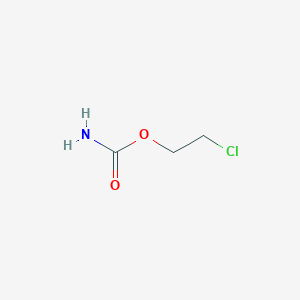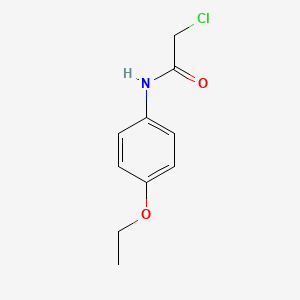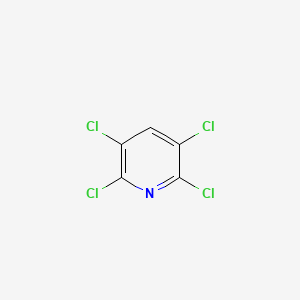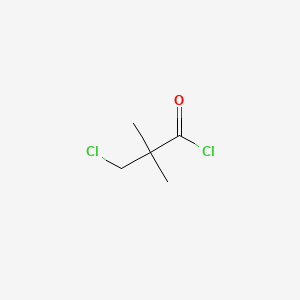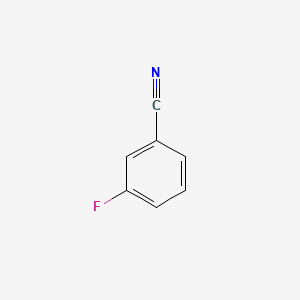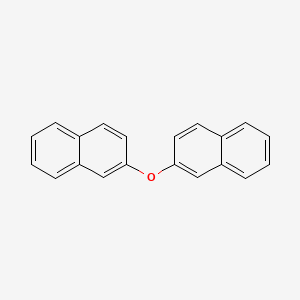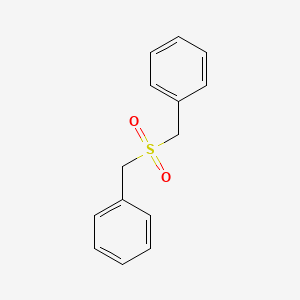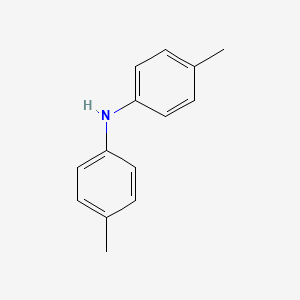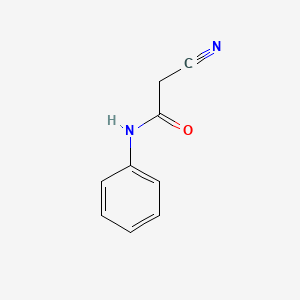
3-(Trimethoxysilyl)propyl acetate
Overview
Description
3-(Trimethoxysilyl)propyl acetate is an organosilicon compound with the chemical formula C8H18O5Si. It is widely used as a coupling agent, adhesion promoter, and surface modifier in various industrial applications. This compound is known for its ability to improve the mechanical properties and durability of materials by forming strong bonds between organic and inorganic components.
Mechanism of Action
Target of Action
3-(Trimethoxysilyl)propyl acetate is a type of silane coupling agent . Its primary targets are various substrates, including polymers and inorganic materials . The compound acts on these targets to improve their interfacial adhesion, which is crucial in the formation of hybrid compounds .
Mode of Action
The compound interacts with its targets through a process known as silanization . This involves the formation of covalent bonds between the silane coupling agent and the substrate . The trimethoxysilyl group in the compound undergoes hydrolysis to form silanol groups, which can then react with hydroxyl groups on the substrate surface . This results in the formation of strong Si-O-Si bonds, effectively linking the organic and inorganic components .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the silanization process . This process alters the surface properties of the substrate, enhancing its compatibility with other materials . The downstream effects include improved mechanical properties and adhesion to various substrates .
Pharmacokinetics
Its bioavailability in a given system is influenced by factors such as concentration, temperature, and ph, which can affect the rate of hydrolysis and subsequent bonding with the substrate .
Result of Action
The action of this compound results in the formation of a hydrophobic surface by lowering the surface tension and increasing the wettability . This enhances the adhesion between the organic and inorganic components, leading to the production of hybrid compounds with improved mechanical properties .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the presence of moisture (required for hydrolysis), temperature (affects reaction rate), and the nature of the substrate (influences the bonding efficiency) . Proper storage conditions, such as a dry environment at 2-8°C, are necessary to maintain the compound’s stability .
Biochemical Analysis
Biochemical Properties
3-(Trimethoxysilyl)propyl acetate plays a significant role in biochemical reactions, particularly in the modification and functionalization of surfaces. It interacts with enzymes, proteins, and other biomolecules through its reactive silane group. This interaction often involves the formation of covalent bonds with hydroxyl groups on the surface of biomolecules, leading to the stabilization and immobilization of these molecules. For example, it can form stable bonds with enzymes, enhancing their stability and activity in various biochemical assays .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function by modifying cell surfaces and altering cell signaling pathways. This compound can affect gene expression and cellular metabolism by interacting with cell membrane proteins and receptors. For instance, it can enhance the adhesion properties of cells, promoting cell proliferation and differentiation in tissue engineering applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules via its silane group, forming covalent bonds with hydroxyl groups on proteins and enzymes. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. Additionally, it can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions, but it can undergo hydrolysis and degradation when exposed to moisture. Long-term studies have shown that it can maintain its functional properties for extended periods, although its activity may decrease over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular functions and promote tissue regeneration. At high doses, it may exhibit toxic effects, including cellular damage and inflammation. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and alter the levels of various metabolites within cells. For example, it can be hydrolyzed by esterases, leading to the release of acetic acid and other byproducts .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular machinery. It can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals and post-translational modifications. These localizations can affect its activity and function within the cell, leading to various biological outcomes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethoxysilyl)propyl acetate typically involves the reaction of 3-chloropropyltrimethoxysilane with acetic acid. The reaction is carried out under reflux conditions in the presence of a catalyst such as sulfuric acid. The reaction mixture is then distilled to obtain the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation columns to ensure efficient production and high yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Trimethoxysilyl)propyl acetate undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are essential for its application as a coupling agent and surface modifier.
Common Reagents and Conditions
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanol groups.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds.
Polymerization: this compound can also participate in polymerization reactions with other monomers to form hybrid organic-inorganic polymers.
Major Products Formed
The major products formed from the reactions of this compound include siloxane polymers, cross-linked networks, and hybrid organic-inorganic materials. These products exhibit enhanced mechanical properties, thermal stability, and chemical resistance .
Scientific Research Applications
3-(Trimethoxysilyl)propyl acetate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
3-(Trimethoxysilyl)propyl acetate can be compared with other similar compounds, such as:
3-(Trimethoxysilyl)propyl methacrylate: This compound is similar in structure but contains a methacrylate group instead of an acetate group.
3-(Trimethoxysilyl)propyl acrylate: This compound contains an acrylate group and is used in the production of adhesives and coatings with enhanced mechanical properties.
(3-Mercaptopropyl)trimethoxysilane: This compound contains a mercapto group and is used as a coupling agent in various applications, including the modification of nanoparticles and the production of composite materials.
The uniqueness of this compound lies in its ability to form strong siloxane bonds and its versatility in various applications, making it a valuable compound in scientific research and industrial production .
Properties
IUPAC Name |
3-trimethoxysilylpropyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O5Si/c1-8(9)13-6-5-7-14(10-2,11-3)12-4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTPAOAMKBXNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207756 | |
| Record name | 3-(Trimethoxysilyl)propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59004-18-1 | |
| Record name | 1-Propanol, 3-(trimethoxysilyl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59004-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Trimethoxysilylpropyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059004181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trimethoxysilyl)propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trimethoxysilyl)propyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-TRIMETHOXYSILYLPROPYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FAR232SUD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


